molecular formula C21H16N4O4S B5708155 (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

Cat. No.: B5708155
M. Wt: 420.4 g/mol
InChI Key: JBKDGZARAZZIPM-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 10H-phenothiazine-10-carboxylate is a complex organic compound that features a phenothiazine core structure Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 10H-phenothiazine-10-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 10H-phenothiazine-10-carboxylic acid with (Z)-1-amino-2-(4-nitrophenyl)ethylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

(Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 10H-phenothiazine-10-carboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, phenothiazine derivatives are known to interact with dopamine receptors, which may explain their antipsychotic effects. Additionally, the nitrophenyl group may contribute to the compound’s antimicrobial activity by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino naphthalene-2-carboxylate
  • (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 2-chlorobenzoate
  • (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 4-phenylbutanoate

Uniqueness

(Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino 10H-phenothiazine-10-carboxylate is unique due to its phenothiazine core structure, which imparts distinct biological activities. The presence of the nitrophenyl group further enhances its potential as a bioactive molecule. Compared to similar compounds, this compound may exhibit different pharmacological properties and therapeutic potential, making it a valuable target for further research and development.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c22-20(13-14-9-11-15(12-10-14)25(27)28)23-29-21(26)24-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKDGZARAZZIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(CC4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/CC4=CC=C(C=C4)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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